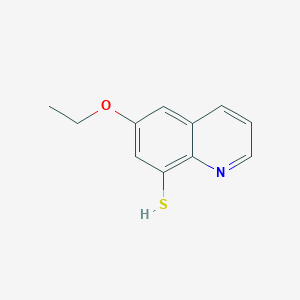

6-Ethoxyquinoline-8-thiol

Description

Significance of Quinolines in Chemical Sciences

Quinolines are heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. First isolated from coal tar in 1834, the quinoline (B57606) scaffold is a fundamental structure in both natural products and synthetic molecules. rsc.org Its derivatives are integral to numerous applications, including the manufacturing of dyes, agrochemicals, and, most notably, pharmaceuticals. rsc.orgresearchgate.net

The quinoline ring system is a prominent feature in a wide array of medically significant compounds, demonstrating a broad spectrum of pharmacological activities. orientjchem.orgnih.gov These include antimalarial agents like quinine (B1679958) and chloroquine, antibacterial drugs such as ciprofloxacin, and anticancer therapies like topotecan. rsc.orgresearchgate.netnih.gov The versatility of the quinoline structure allows for functionalization at various positions, enabling chemists to modulate the biological and physical properties of its derivatives. frontiersin.org This adaptability has made quinoline a privileged scaffold in medicinal chemistry, continually inspiring the development of new therapeutic agents. orientjchem.orgnih.gov Beyond medicine, quinoline derivatives are also investigated for their applications in materials science, for instance, as luminescent materials and ligands in coordination chemistry. researchgate.netulisboa.pt

Role of Thiol Functionalities in Organic and Inorganic Chemistry

A thiol is an organosulfur compound that contains a carbon-bonded sulfhydryl (-SH) group. creative-proteomics.comlibretexts.org This functional group is the sulfur analog of an alcohol's hydroxyl group and imparts unique reactivity to the molecule. wikipedia.org Thiols are known for their strong, often unpleasant, odors; for example, the scent of skunks is primarily due to low-molecular-weight thiols. libretexts.org

In chemical reactions, the thiol group is a potent nucleophile, readily participating in nucleophilic substitution and addition reactions. creative-proteomics.comrsc.org Thiols can be easily oxidized to form disulfides (R-S-S-R), a reaction that is reversible. wikipedia.org This redox activity is crucial in biological systems, particularly in the context of the amino acid cysteine. nih.gov Cysteine's thiol group is involved in the formation of disulfide bridges that stabilize the three-dimensional structure of proteins. creative-proteomics.comnih.gov Furthermore, thiols play a vital role in cellular antioxidant defense systems, with glutathione (B108866) being a prime example. creative-proteomics.com The ability of thiols to bind to metal ions is also a key aspect of their chemistry, exploited in various biological processes and technological applications, such as their affinity for gold surfaces. rsc.org

Structural and Functional Context of 6-Ethoxyquinoline-8-thiol as a Research Target

This compound integrates the key features of both quinolines and thiols into a single molecular architecture. The quinoline core provides a rigid, planar scaffold that can engage in various intermolecular interactions, including π-stacking. The ethoxy group at the 6-position can influence the molecule's electronic properties and solubility. The thiol group at the 8-position is a reactive handle for further chemical modifications and a potential site for coordination with metal ions.

Overview of Key Research Domains for Quinoline-Thiol Architectures

The combination of a quinoline framework with a thiol functionality opens up several avenues for research and application. These architectures are of significant interest in the following domains:

Medicinal Chemistry : Quinoline-thiol derivatives are explored for their potential as therapeutic agents. The quinoline part can intercalate into DNA, while the thiol group can interact with proteins, leading to potential anticancer and antimicrobial activities. smolecule.com

Materials Science : The ability of the thiol group to bind to metal surfaces makes these compounds suitable for the development of self-assembled monolayers and functionalized nanoparticles. The photoluminescent properties of the quinoline core can be harnessed in the creation of novel optical materials and sensors. ulisboa.ptacs.org

Coordination Chemistry : Quinoline-thiols act as ligands for a variety of metal ions, forming stable complexes with interesting electronic and catalytic properties. These complexes are investigated for their potential use in catalysis and as models for metalloenzymes. researchgate.netwikipedia.org

Chemical Biology : As probes for biological systems, quinoline-thiol compounds can be designed to target specific biomolecules. Their fluorescent properties can be utilized for imaging and sensing applications within cells. acs.orgumontpellier.fr

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Quinoline-6-thiol | C9H7NS | 161.2 | Thiol group at position 6 |

| Quinoline-8-thiol | C9H7NS | 161.23 | Thiol group at position 8 |

| 8-Hydroxyquinoline (B1678124) | C9H7NO | 145.16 | Hydroxyl group at position 8 |

| Ethoxyquin (B1671625) | C14H19NO | 217.31 | Dihydroquinoline with ethoxy group |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

6-ethoxyquinoline-8-thiol |

InChI |

InChI=1S/C11H11NOS/c1-2-13-9-6-8-4-3-5-12-11(8)10(14)7-9/h3-7,14H,2H2,1H3 |

InChI Key |

QHDARNTVHCHLTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)C=CC=N2)S |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxyquinoline 8 Thiol and Its Derivatives

Strategies for Quinoline (B57606) Core Construction with Thiol Moieties

The formation of the quinoline ring system bearing a thiol group at the C-8 position can be achieved through various synthetic routes. These strategies often involve either the direct introduction of a thiol or a precursor group onto a pre-formed quinoline or constructing the quinoline ring from precursors already containing the sulfur functionality.

Direct Thiolation Approaches at the C-8 Position

Direct thiolation of a pre-existing 6-ethoxyquinoline (B3349653) scaffold at the C-8 position is a primary strategy. This can be accomplished through the transformation of a suitable functional group at the C-8 position into a thiol group.

One of the most effective methods involves the diazotization of an 8-aminoquinoline (B160924) precursor. A patent describes a process for preparing 8-mercaptoquinolines by treating an 8-aminoquinoline with a diazotizing agent, followed by reaction with a sulfur-containing reagent like thiourea (B124793). google.com In the context of synthesizing 6-ethoxyquinoline-8-thiol, this would involve starting with 6-ethoxy-8-aminoquinoline. The amino group is converted to a diazonium salt, which is then displaced by a thiol or a protected thiol equivalent. For instance, the diazonium salt can be reacted with an aqueous solution of thiourea, followed by hydrolysis to yield the target 8-mercaptoquinoline (B1208045). google.com While a yield of 20-30% was reported for the synthesis of 6-methoxy-8-mercaptoquinoline using this method, it demonstrates the viability of this approach for ethoxy-substituted analogues. google.com

Another powerful, though indirect, method for introducing a thiol group is the Newman-Kwart rearrangement . This reaction involves the thermal intramolecular rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate. organic-chemistry.orgwikipedia.org To apply this to the synthesis of this compound, one would start with 6-ethoxy-8-hydroxyquinoline. The hydroxyl group is first converted to an O-quinolinyl thiocarbamate by reaction with a dialkylthiocarbamoyl chloride. wikipedia.org Subsequent heating of this intermediate induces the rearrangement to the S-(6-ethoxyquinolin-8-yl) thiocarbamate. organic-chemistry.orgwikipedia.org Finally, hydrolysis of the thiocarbamate, typically under basic conditions, liberates the desired this compound. organic-chemistry.orgthieme-connect.com This method is advantageous as it provides a reliable route from readily available hydroxyquinolines to the corresponding thiols. wikipedia.orgthieme-connect.com Recent advancements have shown that this rearrangement can be conducted at lower temperatures using palladium catalysis or at room temperature via photoredox catalysis, making it compatible with more sensitive substrates. wikipedia.org

| Method | Starting Material | Key Reagents | Intermediate | Key Features |

| Diazotization | 6-Ethoxy-8-aminoquinoline | 1. NaNO₂, H⁺ 2. Thiourea | 6-Ethoxyquinoline-8-diazonium salt | Direct conversion of amino to thiol group. google.com |

| Newman-Kwart | 6-Ethoxy-8-hydroxyquinoline | 1. Dialkylthiocarbamoyl chloride 2. Heat or Catalyst | S-(6-Ethoxyquinolin-8-yl) thiocarbamate | Reliable conversion of phenols to thiophenols. organic-chemistry.orgwikipedia.org |

Ring Closure Reactions for Quinoline Formation with Pre-existing Thiol Precursors

An alternative to functionalizing a pre-formed quinoline is to construct the quinoline ring from precursors that already contain the necessary sulfur and ethoxy functionalities. Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer synthesis can be adapted for this purpose.

For example, a suitably substituted aniline, such as 4-ethoxy-2-mercaptoaniline (or a protected version), could be reacted with an α,β-unsaturated carbonyl compound in a Skraup or Doebner-von Miller type reaction. The cyclization and subsequent oxidation would lead to the formation of the this compound ring system. The challenge in this approach often lies in the stability of the precursors and the compatibility of the thiol group with the often harsh (acidic, oxidative) reaction conditions.

Introduction of the Ethoxy Substituent at the C-6 Position

The ethoxy group at the C-6 position is typically introduced either by etherification of a corresponding hydroxyquinoline or by using a starting material that already contains the ethoxy group.

Etherification Reactions on Hydroxyquinoline Precursors

A common and straightforward method is the Williamson ether synthesis. This involves the deprotonation of a 6-hydroxyquinoline (B46185) derivative to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or diethyl sulfate. If the synthesis starts with 6-hydroxy-8-aminoquinoline or 6,8-dihydroxyquinoline, the hydroxyl group at the C-6 position can be selectively etherified. The greater acidity of the phenolic hydroxyl compared to the amino group or the other hydroxyl can be exploited to achieve regioselectivity.

For instance, in a synthesis of 2-ethoxy-6-fluoro-quinoline-3-carbaldehyde, an analogous etherification was achieved by reacting a 2-chloro-6-fluoroquinoline (B1368868) derivative with ethanol (B145695) in the presence of potassium carbonate. researchgate.net This demonstrates a nucleophilic aromatic substitution approach to introduce the ethoxy group. A similar strategy could be envisioned where a 6-halo-quinoline-8-thiol derivative is reacted with sodium ethoxide.

Sequential Functionalization Strategies

The synthesis of this compound often relies on a carefully planned sequence of reactions to introduce the functional groups in the correct order. Two logical sequences are:

Sequence A: Ethoxy group first, then thiol group.

Start with a precursor like p-phenetidine (B124905) (4-ethoxyaniline).

Construct the quinoline ring using a standard synthesis (e.g., Skraup synthesis) to yield 6-ethoxyquinoline.

Introduce a nitro group at the 8-position via nitration.

Reduce the nitro group to an amino group (forming 6-ethoxy-8-aminoquinoline). wikipedia.org

Convert the amino group to a thiol via diazotization and reaction with a sulfur source. google.com

Sequence B: Hydroxyquinoline precursor, then functionalization.

Start with a 6-hydroxyquinoline derivative, for example, 6-hydroxy-8-nitroquinoline.

Perform an etherification to introduce the ethoxy group, yielding 6-ethoxy-8-nitroquinoline.

Reduce the nitro group to an amine to get 6-ethoxy-8-aminoquinoline.

Convert the 8-amino group to the 8-thiol as described previously.

Alternatively, starting with 6-ethoxy-8-hydroxyquinoline, the Newman-Kwart rearrangement can be employed to convert the 8-hydroxy group to the 8-thiol. wikipedia.orgthieme-connect.com

The choice of sequence depends on the availability of starting materials and the compatibility of the functional groups with the reaction conditions at each step.

| Precursor | Step 1 | Step 2 | Step 3 | Product |

| p-Phenetidine | Quinoline Synthesis | Nitration (C-8) | Reduction & Thiolation (C-8) | This compound |

| 6-Hydroxyquinoline | Etherification (C-6) | Nitration (C-8) | Reduction & Thiolation (C-8) | This compound |

| 6-Ethoxy-8-hydroxyquinoline | Newman-Kwart Rearrangement | Hydrolysis | - | This compound |

Advanced Synthetic Techniques and Reaction Pathways

Modern synthetic organic chemistry offers advanced techniques that can be applied to the synthesis of functionalized quinolines. Transition-metal-catalyzed cross-coupling reactions, for instance, could be employed. A pre-functionalized quinoline, such as 8-bromo-6-ethoxyquinoline, could potentially undergo a coupling reaction with a thiolating reagent catalyzed by a metal like palladium or copper.

Furthermore, methods involving C-H bond functionalization are emerging as powerful tools for the direct introduction of functional groups onto heterocyclic scaffolds, which could potentially streamline the synthesis by avoiding the need for pre-functionalized starting materials. rsc.org

The Newman-Kwart rearrangement, particularly its catalyzed variants (Pd-catalyzed or photoredox), represents an advanced technique that circumvents the high temperatures typically required for the thermal rearrangement, thereby increasing the functional group tolerance and potentially improving yields. wikipedia.orgkiku.dk

Catalytic Methods in Quinoline-Thiol Synthesis

The synthesis of the quinoline scaffold, the core of this compound, can be achieved through various catalytic methods. Transition metal catalysts, Brønsted acid/base catalysts, and even catalyst-free approaches have been developed for the synthesis of diverse quinoline derivatives. rsc.org Well-established named reactions for quinoline synthesis include the Friedländer, Pfitzinger, Povarov, Skraup, Doebner, and Conrad–Limpach–Knorr syntheses. rsc.org

Modern advancements have introduced the use of nanocatalysts, which offer advantages in terms of efficiency and sustainability. acs.org These catalysts, including those based on iron, copper, zinc, and nickel, can facilitate one-pot syntheses with high yields and allow for catalyst recovery and reuse. acs.orgrsc.org For instance, copper-catalyzed methods have been employed for the synthesis of 2-aryl quinolines and 2-substituted quinolines under aerobic conditions. rsc.orgorganic-chemistry.org Similarly, zinc triflate has been shown to be an effective catalyst for the three-component synthesis of 2,4-substituted quinolines. rsc.org

While direct catalytic synthesis of this compound is not extensively detailed in the provided results, the synthesis of various quinoline-2-thiol (B7765226) derivatives has been reported. These are typically synthesized from the corresponding 2-bromo or 2-chloro quinoline derivatives and thiourea. jst.go.jp This suggests a potential pathway for synthesizing this compound could involve the initial synthesis of a 6-ethoxy-8-haloquinoline intermediate, followed by a reaction to introduce the thiol group. The introduction of a thiol group can also be achieved through the reduction of a thione group.

Table 1: Examples of Catalysts in Quinoline Synthesis

| Catalyst Type | Specific Catalyst Example | Application in Quinoline Synthesis | Reference |

| Transition Metal | Copper(II) triflate (Cu(OTf)₂) | Synthesis of 2,4-disubstituted quinolines | rsc.org |

| Transition Metal | Zinc triflate (Zn(OTf)₂) | Three-component synthesis of 2,4-substituted quinolines | rsc.org |

| Transition Metal | Cobalt(III) catalyst | One-pot synthesis of 3,4-substituted quinolines | rsc.org |

| Transition Metal | Palladium | Oxidative cyclization for quinoline synthesis | mdpi.com |

| Nanocatalyst | Iron-based nanocatalysts | One-pot protocols for quinoline synthesis | acs.org |

| Nanocatalyst | Copper-based nanocatalysts | One-pot protocols for quinoline synthesis | acs.org |

| Solid Acid Catalyst | Nafion NR50 | Friedländer quinoline synthesis under microwave conditions | mdpi.com |

Stereoselective Synthesis of Chiral Analogs (if applicable)

The stereoselective synthesis of chiral molecules is a critical area of organic chemistry, often employing chiral auxiliaries to control the three-dimensional arrangement of atoms. numberanalytics.com A chiral auxiliary is a molecule temporarily attached to a substrate to guide the stereochemical outcome of a reaction. numberanalytics.comtsijournals.com After the desired stereochemistry is established, the auxiliary is removed. numberanalytics.com

While the provided information does not specifically address the stereoselective synthesis of chiral analogs of this compound, general principles of stereoselective synthesis can be applied. If a chiral center were to be introduced into the this compound structure, for example, on a substituent, methods like Evans asymmetric alkylation using a chiral oxazolidinone auxiliary could be employed to establish the desired chirality. tsijournals.com This approach has been successfully used in the synthesis of other chiral molecules. tsijournals.com The synthesis of chiral catenanes has also been achieved through an auxiliary approach, demonstrating the power of this method in creating topologically complex chiral molecules. soton.ac.uk

Derivatization and Analog Preparation

The preparation of derivatives and analogs of this compound can be approached by modifying its key functional groups, primarily the thiol group.

Modifications of the Thiol Group

The thiol group (-SH) is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. nih.gov

Oxidation: The thiol group can be oxidized to form disulfides.

Alkylation: Reaction with alkyl halides can lead to the formation of thioethers. For instance, heavier chalcogen analogues of ethoxyquin (B1671625) have been prepared by reacting a lithiated dihydroquinoline with diethyl dichalcogenides. researchgate.net

Esterification: The thiol group can be esterified. One common method involves coupling with a carboxylic acid, such as S-trityl protected thioacetic acid, in the presence of a coupling agent like DCC or EDCI. nih.gov

Derivatization for Analysis: For analytical purposes, thiols are often derivatized to enhance their stability and detectability. frontiersin.org Reagents like N-substituted maleimides, active halogens, and aziridines are commonly used for this purpose. nih.gov For mass spectrometry-based analysis, reagents like iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM) are employed to form stable adducts with thiols. nih.gov

Table 2: Common Reactions for Thiol Group Modification

| Reaction Type | Reagent Example | Product Type | Reference |

| Oxidation | --- | Disulfide | |

| Alkylation | Diethyl dichalcogenide | Thioether | researchgate.net |

| Esterification | S-trityl protected thioacetic acid / DCC | Thioester | nih.gov |

| Derivatization | Iodoacetamide (IAM) | Stable adduct for MS analysis | nih.gov |

| Derivatization | N-ethylmaleimide (NEM) | Stable adduct for MS analysis | nih.gov |

Substituent Effects on Synthetic Accessibility

The nature and position of substituents on the quinoline ring can significantly influence the accessibility and reactivity of the molecule during synthesis.

Structure-activity relationship (SAR) studies on various quinoline derivatives have shown that the type and position of substituents play a crucial role. mdpi.com For example, in a series of antimicrobial thiazolyl-azetidin-2-ones, the substitution on the quinoline ring at the sixth position (unsubstituted or a methyl group) and on an attached phenyl ring influenced the biological activity. nih.gov

Electronic Structure, Bonding, and Advanced Spectroscopic Characterization

Elucidation of Molecular Orbitals and Electronic Configuration

The electronic configuration of 6-ethoxyquinoline-8-thiol is a composite of the quinoline (B57606) bicyclic system, an electron-donating ethoxy group, and a sulfur-containing thiol substituent. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in modeling the molecular orbitals (MOs) and predicting electronic transitions. scilit.comtsijournals.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and photophysical properties.

In substituted quinolines, the HOMO and LUMO are typically π-orbitals distributed across the aromatic system. The ethoxy group at the 6-position, being an electron-donating group, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. This effect generally leads to a redshift (bathochromic shift) in the electronic absorption spectrum compared to the unsubstituted quinoline. ijrbat.in Conversely, the thiol group at the 8-position can act as both a σ- and π-donor and its influence on the electronic structure can be complex, potentially involving interactions with the adjacent nitrogen atom.

The absorption and emission spectra of this compound are dictated by the electronic transitions between its molecular orbitals. The UV-Vis absorption spectrum is anticipated to exhibit strong π-π* transitions characteristic of the quinoline core. researchgate.net The presence of the ethoxy and thiol substituents is expected to modulate these transitions. For instance, studies on ethoxy-substituted diphenyl quinolines have shown a red shift in the absorption maximum due to the electron-donating nature of the ethoxy group, which enhances π-π* conjugation. ijrbat.in

Quinoline-thiol derivatives are known to exhibit fluorescence, a property that is highly sensitive to their chemical environment. solubilityofthings.comscispace.com The fluorescence of these compounds often involves an intramolecular charge transfer (ICT) mechanism. rsc.org For this compound, excitation would promote an electron from the HOMO, likely localized on the electron-rich parts of the molecule (including the ethoxy and thiol-substituted ring), to the LUMO. The subsequent relaxation through photon emission would constitute the fluorescence spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, provides insight into the change in geometry between the ground and excited states. acs.org The fluorescence properties can be significantly affected by factors such as solvent polarity and pH, with changes in these conditions altering the degree of ICT and the stability of the excited state. semanticscholar.org

Table 1: Predicted Photophysical Properties of this compound in a Non-polar Solvent

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Absorption Maximum (λmax) | ~320-350 nm | Based on red-shift observed in ethoxy-substituted quinolines. ijrbat.in |

| Emission Maximum (λem) | ~380-420 nm | Inferred from fluorescence of quinoline-thiol derivatives. semanticscholar.org |

| Stokes Shift | ~60-70 nm | Typical for similar aromatic heterocyclic compounds. acs.org |

| Fluorescence Mechanism | Intramolecular Charge Transfer (ICT) | Common in substituted quinolines with donor groups. rsc.org |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the bonding within the this compound molecule. scholarsresearchlibrary.com The vibrational modes can be assigned to specific functional groups and skeletal vibrations of the quinoline ring system.

The FTIR spectrum is expected to show characteristic bands for the C-H stretching of the aromatic and ethoxy groups in the 3100-2900 cm⁻¹ region. scialert.net The C-O stretching of the ethoxy group would likely appear around 1240 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region. dergipark.org.tr The S-H stretching vibration of the thiol group is typically weak and can be observed around 2600-2550 cm⁻¹. In-plane and out-of-plane C-H bending vibrations provide further structural information. scialert.net

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-S stretching mode are often more prominent in the Raman spectrum. acs.org Theoretical calculations using DFT can aid in the precise assignment of vibrational frequencies. scholarsresearchlibrary.comdergipark.org.tr

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |

| Aliphatic C-H Stretch (Ethoxy) | 2980-2850 | FTIR/Raman |

| S-H Stretch | 2600-2550 | FTIR/Raman (Weak) |

| C=C/C=N Ring Stretch | 1600-1450 | FTIR/Raman |

| C-O Stretch (Ethoxy) | ~1240 | FTIR |

| C-S Stretch | ~700-600 | Raman |

Absorption and Emission Properties Analysis

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. rsc.orgnih.govresearchgate.net

¹H NMR spectroscopy provides information on the chemical environment of each proton. The aromatic protons of the quinoline ring are expected to resonate in the downfield region (δ 7.0-8.5 ppm). The exact chemical shifts are influenced by the electronic effects of the ethoxy and thiol substituents. The ethoxy group's protons would appear as a quartet (CH₂) and a triplet (CH₃) in the upfield region, typically around δ 4.1 and δ 1.4 ppm, respectively. The thiol proton (S-H) often gives a broad singlet, and its chemical shift can be variable and dependent on concentration and solvent.

¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The aromatic carbons of the quinoline ring would have signals in the δ 110-150 ppm range. The carbon attached to the ethoxy group (C-6) and the thiol group (C-8) would be significantly influenced by these substituents. nuph.edu.ua The ethoxy carbons would appear at approximately δ 64 (CH₂) and δ 15 (CH₃). noveltyjournals.com Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the structural assignments. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Quinoline Protons | 7.0 - 8.5 | 110 - 150 |

| -OCH₂CH₃ | ~4.1 (q) | ~64 |

| -OCH₂CH₃ | ~1.4 (t) | ~15 |

| -SH | Variable (broad s) | N/A |

| C-6 (C-O) | N/A | ~155 |

| C-8 (C-S) | N/A | ~130 |

Dynamic NMR (DNMR) spectroscopy can be employed to study time-dependent phenomena such as conformational changes or intermolecular interactions. researchgate.netdoi.org For this compound, restricted rotation around the C-O bond of the ethoxy group or the C-S bond could potentially be observed at low temperatures. Furthermore, intermolecular interactions, such as π-π stacking between quinoline rings, can lead to concentration-dependent chemical shifts, which can be monitored by NMR. uncw.edu Hydrogen bonding involving the thiol group can also be studied through variable temperature NMR experiments.

Elucidation of Proton and Carbon Environments

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. tandfonline.commcmaster.ca Upon electron impact ionization (EI-MS), the molecule is expected to form a molecular ion (M⁺˙). The fragmentation of this ion can provide valuable structural information.

Based on studies of related oxygenated quinolines, several fragmentation pathways can be proposed. cdnsciencepub.com A primary fragmentation would likely involve the loss of the ethyl group from the ethoxy substituent, leading to a stable radical cation. Subsequent loss of carbon monoxide (CO) from the resulting phenoxy-like structure is also a plausible pathway. The thiol group can influence fragmentation through the loss of a hydrogen atom or an SH radical. The quinoline ring itself can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN).

Table 4: Predicted Key Mass Spectrometric Fragments of this compound

| Fragment | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [M - C₂H₅]⁺ | [M - CH₂CH₃]⁺ | Loss of the ethyl radical from the ethoxy group. |

| [M - C₂H₅ - CO]⁺ | [M - CH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |

| [M - SH]⁺ | [M - SH]⁺ | Loss of the sulfhydryl radical. |

| [M - HCN]⁺˙ | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the quinoline ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

The expected data from a successful X-ray crystallographic analysis of this compound would be presented in a format similar to the following hypothetical table. This table would include key crystallographic parameters that define the unit cell and the quality of the structural refinement.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₁NOS |

| Formula Weight | 205.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.30 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 990.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.375 |

| R-factor | 0.045 |

| Goodness-of-fit (GOF) | 1.05 |

Note: The data presented in this table is purely hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic study. No experimental data for this compound was found.

Electron Paramagnetic Resonance Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. Such species, known as radicals, are often highly reactive intermediates in chemical reactions.

In the context of this compound, EPR spectroscopy would be employed to detect and characterize any radical species that might be formed, for instance, through oxidation of the thiol group to a thiyl radical. The analysis would provide information about the electronic structure and environment of the unpaired electron.

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and is sensitive to its local electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei, providing information about the delocalization of the unpaired electron over the molecule.

Should a radical species of this compound be generated and studied by EPR, the resulting data could be summarized in a table similar to the hypothetical one below. For comparison, experimental data for the related 1,2-dihydro-6-ethoxy-2,2,4-trimethyl-quinolin-1-yl radical is available in the literature and shows significant delocalization of the radical with spin density at the C(8) position. rsc.org

Interactive Data Table: Hypothetical EPR Data for the this compound Radical

| Parameter | Hypothetical Value |

| g-factor (isotropic) | 2.0050 |

| Hyperfine Coupling Constant (a_N) | 0.8 mT |

| Hyperfine Coupling Constant (a_H) | 0.3 mT |

Note: The data in this table is hypothetical and for illustrative purposes only. No experimental EPR data for the this compound radical was found in the searched literature.

Theoretical and Computational Chemistry of 6 Ethoxyquinoline 8 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. openaccessjournals.com By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules in chemistry and materials science. aimspress.comscispace.com It offers a balance between accuracy and computational cost by calculating the total energy of a system based on its electron density rather than the complex many-electron wavefunction. scispace.comnih.gov DFT methods are widely used to predict molecular geometries, binding energies, and energy barriers for chemical reactions. aimspress.com

For quinoline (B57606) derivatives, DFT calculations, often using hybrid functionals like B3LYP or M06-2X, provide reliable predictions of their structural and electronic properties. researchgate.netresearchgate.net Studies on related compounds, such as 8-ethoxyquinoline (B73301) (8-EQ), have utilized DFT to optimize ground state geometries and understand decomposition pathways. researchgate.net The optimized geometry reveals key structural parameters. For the quinoline core, bond lengths and angles are influenced by the electronic nature of the ethoxy and thiol substituents. The electron-donating ethoxy group and the nucleophilic thiol group modulate the electron distribution across the aromatic system.

Table 1: Representative Calculated Geometric Parameters for a Quinoline Derivative Core (Illustrative) Note: This data is illustrative for a quinoline system based on general findings in the literature, as specific DFT data for 6-Ethoxyquinoline-8-thiol is not publicly available.

| Parameter | Typical Calculated Value |

|---|---|

| C2-C3 Bond Length | ~1.37 Å |

| C8-S Bond Length | ~1.78 Å |

| C6-O Bond Length | ~1.36 Å |

| C7-C8-S Bond Angle | ~121° |

| C5-C6-O Bond Angle | ~125° |

Ab initio and semi-empirical methods are alternative approaches for calculating molecular properties. Ab initio methods, Latin for "from the beginning," derive results directly from theoretical principles without including experimental data. arxiv.orguw.edu.pl High-level ab initio methods like the Complete Basis Set (CBS) procedures (e.g., CBS-QB3) are known for their high accuracy in determining thermodynamic properties, including ground state energies. researchgate.netresearchgate.net

Semi-empirical methods, on the other hand, are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. uni-muenchen.de Methods like AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap) are computationally much faster than ab initio or DFT methods, making them suitable for very large molecules, though with some sacrifice in accuracy. uni-muenchen.decore.ac.ukdtic.mil These methods are often used to calculate heats of formation rather than total energies. uni-muenchen.dedtic.mil

Table 2: Comparison of Theoretical Methods for Ground State Energy Calculation (Hypothetical Values) Note: The following table illustrates the conceptual differences in the output and relative energies from different computational methods.

| Method | Typical Output | Relative Computational Cost |

|---|---|---|

| Semi-Empirical (PM3) | Heat of Formation (kcal/mol) | Low |

| DFT (B3LYP/6-31G*) | Total Energy (Hartrees) | Medium |

| Ab Initio (CBS-QB3) | High-Accuracy Total Energy (Hartrees) | High |

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate trajectories that provide detailed information on the conformational flexibility and dynamics of a molecule. frontiersin.orggalaxyproject.org This approach is crucial for understanding how a molecule explores its potential energy surface and which conformations are most stable or functionally relevant. plos.org

For this compound, MD simulations could reveal the rotational dynamics of the ethoxy group and the orientation of the thiol hydrogen. Analysis of the simulation trajectory, using metrics like the Root Mean Square Deviation (RMSD), can show the stability of the molecule's conformation over time. Higher RMSD values indicate significant conformational changes and instability. frontiersin.org While specific MD studies on this compound are not prevalent in the literature, the methodology is well-established for exploring the conformational landscape of flexible molecules. titech.ac.jp

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. openaccessjournals.comsciepub.com It allows for the investigation of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that are difficult to observe experimentally.

By mapping the potential energy surface, computational methods can elucidate the step-by-step process of a chemical transformation. For this compound, several reaction pathways could be of interest, including the oxidation of the thiol group to form a disulfide or sulfonic acid, S-alkylation reactions, or decomposition. For instance, studies on the decomposition of the related 8-ethoxyquinoline show that it can eliminate ethylene (B1197577) to produce a keto or enol tautomer. researchgate.net

A key reaction for thiols is their addition to Michael acceptors. nih.gov Computational studies on thiol-ene reactions have used DFT to investigate the effect of different substrates and conditions on the reaction mechanism, revealing the influence of electronics on reactivity. rsc.org Similarly, the oxidation of the parent compound ethoxyquin (B1671625) is known to produce products like ethoxyquin nitroxide, a process that could be modeled computationally. researchgate.net

A critical aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the minimum energy path between reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. sciepub.com

Computational methods can locate the TS geometry and calculate its energy. Techniques like Transition State Theory (TST) are then used to estimate reaction rate constants. researchgate.netresearchgate.net For example, in the computationally studied decomposition of 8-ethoxyquinoline, the energy barrier for the formation of the keto tautomer via a six-membered transition state was found to be significantly lower than for the enol tautomer, indicating the preferred pathway. researchgate.net Such calculations provide quantitative predictions of reaction kinetics and selectivity.

Table 3: Illustrative Energy Barrier Data from a Computational Study of a Quinoline Derivative Reaction Source: Based on data for the decomposition of 8-ethoxyquinoline. researchgate.net

| Reaction Pathway | Transition State Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Keto Tautomer Formation | Six-membered ring | ~39 |

| Enol Tautomer Formation | Four-membered ring | > 50 |

Computational Elucidation of Proposed Reaction Pathways

Structure-Property Relationship Predictions

The prediction of a molecule's properties based on its structure is a cornerstone of modern computational chemistry. Through methods like Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR), it is possible to derive mathematical models that link a compound's molecular descriptors to its physical, chemical, or biological activities. wikipedia.orgmdpi.com These in silico approaches are invaluable for screening new molecules and guiding experimental synthesis by predicting the properties of novel chemicals before they are created. wikipedia.orgnih.gov The primary steps in such studies involve selecting a dataset, extracting structural descriptors, constructing a model, and validating it. wikipedia.org

For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate a range of properties. scirp.orgresearchgate.net DFT has become a crucial tool for developing a close relationship between theoretical and experimental data by providing insights into molecular geometry, electronic properties, and spectroscopic features. researchgate.net These calculations can be performed in the gas phase or by using solvation models to simulate conditions in a specific solvent. scirp.orgwayne.edu The ultimate goal is to predict the chemical properties of a system in advance of experiments, facilitating the rational design of functional molecules. unipd.it

Detailed Research Findings

Computational studies on quinoline derivatives, thiols, and related heterocyclic compounds provide a framework for predicting the properties of this compound. These predictions are based on calculating various molecular descriptors.

Electronic Properties and Reactivity Descriptors: The electronic nature of a molecule governs its reactivity. DFT calculations are used to determine key electronic descriptors. scirp.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

Reactivity analysis using concepts from Frontier Molecular Orbitals theory and Fukui functions can reveal sites susceptible to electrophilic or nucleophilic attack. scirp.org For this compound, the thiol (-SH) group, the nitrogen atom in the quinoline ring, and the aromatic system are all potential sites of interaction. Computational models can quantify the local reactivity of these sites. For instance, studies on the interaction of thiols with other molecules use DFT and Natural Bond Orbital (NBO) analysis to understand orbital overlaps and charge transfer, which are key to reactivity. researchgate.netmdpi.com

| Molecular Descriptor | Predicted Value/Significance for this compound | Computational Method Basis |

|---|---|---|

| HOMO Energy | Relatively high, influenced by the electron-rich quinoline and thiol groups. Indicates susceptibility to electrophilic attack. | DFT/B3LYP scirp.org |

| LUMO Energy | Relatively low, associated with the π-system of the quinoline ring. Indicates susceptibility to nucleophilic attack. | DFT/B3LYP scirp.org |

| HOMO-LUMO Gap | Moderate to low, suggesting potential for high reactivity compared to saturated analogues. | DFT Calculations scirp.org |

| Dipole Moment | Non-zero, indicating a polar molecule, which influences solubility and intermolecular interactions. | Ab initio Calculations researchgate.net |

Predicted Acidity (pKa): The acidity of the thiol group is a crucial property influencing the molecule's behavior in different chemical environments. Computational protocols have been developed to accurately predict the pKa of thiols in aqueous solutions. wayne.edu These methods often require the inclusion of explicit water molecules in the DFT calculations to properly model the hydrogen bonding with the thiol and thiolate forms. wayne.edu The pKa is calculated from the Gibbs free energy change of the deprotonation reaction. For a test set of 45 substituted thiols, calculations using the ωB97XD functional with the 6-31+G(d,p) basis set and an SMD solvation model including three explicit water molecules yielded results with an average error of just -0.11 ± 0.50 pKa units. wayne.edu Applying such a methodology would provide a reliable estimate of the pKa for this compound.

| Structural Feature | Effect on Acidity (pKa) | Rationale |

|---|---|---|

| Quinoline Ring | Increases acidity (lowers pKa) | The electron-withdrawing nature of the aromatic heterocyclic system stabilizes the thiolate anion (S⁻). |

| Ethoxy Group (-OCH₂CH₃) | Slightly decreases acidity (raises pKa) | The ethoxy group is weakly electron-donating through resonance, which can slightly destabilize the anion. |

| Solvent Environment | Significantly influences pKa | Polar, protic solvents like water stabilize the thiolate anion through hydrogen bonding, increasing acidity. wayne.edu |

Spectroscopic Predictions: Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can predict vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and UV-visible absorption spectra. researchgate.net For this compound, theoretical calculations would help in assigning specific peaks in an experimental spectrum to the corresponding functional groups. For example, the S-H stretching frequency in the IR spectrum is sensitive to its environment and hydrogen bonding, a phenomenon that can be modeled computationally. researchgate.net Similarly, predicted ¹H and ¹³C NMR chemical shifts for the hydrogen and carbon atoms in the quinoline ring, the ethoxy group, and near the thiol group would aid in the complete structural elucidation of the molecule.

Coordination Chemistry and Metal Complexation of 6 Ethoxyquinoline 8 Thiol

Ligand Design Principles and Chelation Modes

The design of a ligand is predicated on the strategic placement of donor atoms to facilitate stable chelate ring formation with a central metal ion. In the case of 6-ethoxyquinoline-8-thiol, the fundamental chelating framework is provided by the quinoline-8-thiol moiety.

Investigation of Quinoline (B57606) Nitrogen and Thiol Sulfur Coordination

The primary mode of chelation for 8-mercaptoquinoline (B1208045) and its derivatives involves the coordination of the quinoline nitrogen and the deprotonated thiol sulfur to a metal center, forming a stable five-membered chelate ring. acs.orgacs.orgresearchgate.net This bidentate N,S-coordination is the most common binding mode observed for a vast range of transition metal ions. researchgate.net

Ambidentate Character and Preferred Binding Sites

Ambidentate ligands are species that possess two or more different donor atoms, but in a given complex, only one of them binds to the metal ion at a time. alevelchemistry.co.ukunacademy.comvedantu.com While this compound is primarily a bidentate N,S-chelating agent, the potential for ambidentate behavior exists, particularly if the formation of the chelate ring is sterically hindered or if the metal ion has a strong preference for either a nitrogen or a sulfur donor. For instance, in some contexts, the ligand could theoretically coordinate only through the nitrogen atom or the sulfur atom in a monodentate fashion. vulcanchem.com However, the high stability of the five-membered chelate ring makes bidentate N,S-coordination the overwhelmingly preferred binding mode. acs.orgacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would be expected to follow established procedures for related quinoline-8-thiol ligands. These typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the thiol group. researchgate.net

Complexation with Transition Metal Ions (e.g., Cu, Fe, Ru, Ni, Cd, Os, Au)

8-Mercaptoquinoline and its derivatives are known to form stable complexes with a wide range of transition metals. researchgate.netdntb.gov.uaacs.org For instance, copper(II) complexes of Schiff bases derived from 2-mercaptoquinoline have been synthesized and characterized. Similarly, iron complexes, such as a mononuclear mononitrosyl iron complex with 8-mercaptoquinoline, have been structurally elucidated. dntb.gov.ua The synthesis of ruthenium and osmium complexes with related ligands has also been reported, often for applications in catalysis. acs.orgcia.govnih.gov Nickel(II) and Cadmium(II) also readily form complexes with N,S-donor ligands. sci-hub.se Gold(I) complexes with 8-mercaptoquinoline have been investigated for their potential in medicinal chemistry and materials science. nih.gov

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The formation of the metal-sulfur (M-S) and metal-nitrogen (M-N) bonds can be inferred from the appearance of new absorption bands in the far-IR region of the spectrum. Additionally, the disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) upon deprotonation and coordination is a key indicator of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), Pt(II), Au(I)), ¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts of the protons and carbons in the quinoline ring are altered upon coordination, providing insights into the electronic environment and the points of attachment to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands, in addition to the π-π* transitions of the quinoline ring. These spectra can provide information about the geometry of the complex and the nature of the metal-ligand bonding. sci-hub.seresearchgate.net

| Metal Ion | Expected Geometry with this compound |

| Cu(II) | Square Planar or Distorted Octahedral |

| Fe(II/III) | Octahedral |

| Ru(II/III) | Octahedral |

| Ni(II) | Square Planar or Octahedral |

| Cd(II) | Tetrahedral or Octahedral |

| Os(II/III) | Octahedral |

| Au(I/III) | Linear or Square Planar |

This table is based on common coordination geometries for these metal ions with bidentate N,S-ligands.

Formation of Polynuclear Complexes

Polynuclear complexes, containing two or more metal centers, can be formed with quinoline-8-thiol ligands, particularly when the stoichiometry or reaction conditions are varied. researchgate.netnih.gov The sulfur atom of the thiol group can act as a bridging ligand between two metal ions. This bridging can lead to the formation of dimeric, trimeric, or even larger cluster structures. The formation of such polynuclear species is of interest for their magnetic and catalytic properties. For example, polynuclear copper(I) and silver(I) complexes with thiourea (B124793) derivatives have been structurally characterized. researchgate.net While specific examples with this compound are not documented, its ability to form such structures can be inferred from the behavior of related ligands.

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of metal complexes provides insight into their redox properties and can be crucial for applications in catalysis and sensor technology. rsc.org Cyclic voltammetry is a common technique used to study the redox potentials of these compounds.

The electrochemical properties of metal complexes of 8-mercaptoquinoline have been investigated. acs.org These studies reveal that both the metal center and the ligand can be redox-active. The introduction of the electron-donating 6-ethoxy group in this compound is expected to make the ligand easier to oxidize compared to the unsubstituted 8-mercaptoquinoline. This, in turn, would likely shift the redox potentials of the resulting metal complexes. For a metal-centered redox process, an increase in the electron-donating ability of the ligand would generally make the oxidation of the metal more difficult (a more negative potential) and the reduction of the metal easier (a more positive potential).

The study of the electrochemical properties of these coordination compounds is essential for understanding their potential in applications such as electrocatalysis for water oxidation or in the development of electrochemical sensors. rsc.orgmsu.edu

| Compound/Complex Family | Key Electrochemical Features |

| 8-Mercaptoquinoline | Shows oxidation and reduction waves corresponding to the quinoline and thiol moieties. |

| Metal Complexes of 8-Mercaptoquinoline | Exhibit metal-centered and/or ligand-centered redox processes. Potentials are dependent on the metal and its oxidation state. |

| Expected for this compound Complexes | The electron-donating ethoxy group is predicted to shift ligand-based and potentially metal-based redox potentials compared to 8-mercaptoquinoline complexes. |

This table summarizes general findings and predictions for the electrochemical behavior.

Investigation of Redox Potentials in Metal Complexes

There is no available research data on the redox potentials of metal complexes formed with this compound.

Ligand-Based and Metal-Based Redox Processes

Information regarding ligand-based and metal-based redox processes for complexes of this compound is not present in the current scientific literature.

Spin State and Magnetic Properties of Metal Complexes

There are no published studies on the spin state or magnetic properties of metal complexes involving this compound.

This lack of data highlights a potential area for future research. The quinoline-8-thiol scaffold is known to form stable complexes with a variety of metals, and the introduction of an ethoxy group at the 6-position could modulate the electronic and steric properties of the resulting complexes in interesting ways. Future investigations into the synthesis, characterization, and physicochemical properties of this compound and its metal complexes would be necessary to fill this knowledge gap.

Catalytic Applications of 6 Ethoxyquinoline 8 Thiol and Its Complexes

Mechanistic Studies of Catalytic Cycles

Further research is evidently required to explore and characterize the potential catalytic activities of 6-Ethoxyquinoline-8-thiol and its coordination complexes. Such studies would be essential to determine its efficacy in various catalytic transformations and to understand the electronic and steric effects of the ethoxy substituent on its reactivity.

Role of the Thiol Group as a Proton Donor or Nucleophile

The thiol group (-SH) is a versatile functional moiety in catalysis, capable of acting as either a proton donor or, upon deprotonation to its thiolate (-S⁻) form, a potent nucleophile. This dual reactivity is central to the catalytic utility of the this compound framework.

The acidity of the thiol allows it to participate in reactions as a Brønsted acid. In certain cascade reactions, thiols can act as "multitasking" reagents, promoting reaction steps indirectly through the generation of a strong acid in situ. acs.org This proton-donating capability is crucial for activating substrates or facilitating key proton transfer steps within a catalytic cycle.

Conversely, the deprotonated thiolate is a soft and powerful nucleophile. The nucleophilicity of the thiolate group is a key feature, enabling it to readily react with a variety of electrophiles. vulcanchem.com This property is harnessed in numerous synthetic transformations. For instance, in a three-step cascade process to convert indole-tethered ynones into quinolines, thiophenol was found to be an effective reagent capable of promoting the conversion at room temperature, highlighting the combined importance of its acidity and nucleophilicity. acs.org The thiol group's ability to engage in nucleophilic substitution reactions is a cornerstone of its catalytic chemistry. acs.orgmdpi.com In dehydrative thioetherification reactions, the thiol can act as the key nucleophile that traps an activated intermediate, leading to the formation of new carbon-sulfur bonds. chemrevlett.com

The balance between the thiol and thiolate forms can be influenced by the reaction medium and the electronic nature of the quinoline (B57606) ring. The electron-donating 6-ethoxy group in this compound would be expected to increase the electron density on the sulfur atom, potentially enhancing the nucleophilicity of the thiolate form.

Activation of Substrates via Coordination

A primary mechanism through which this compound and its derivatives exert catalytic influence is by acting as directing ligands in transition-metal catalysis. The quinoline-8-thiol structure is a powerful bidentate chelating agent, coordinating to metal centers via the quinoline nitrogen and the thiolate sulfur. vulcanchem.comacs.orgnih.gov This coordination forms a stable complex that can then bind and activate a substrate, bringing it into close proximity with the catalytic metal center to facilitate a specific transformation.

This strategy is particularly prominent in palladium-catalyzed C-H bond functionalization. nih.govacs.org While many examples utilize the related 8-aminoquinoline (B160924) as a directing group, the underlying principle is the same. acs.org The substrate, bearing the quinoline directing group, coordinates to the palladium catalyst, forming a stable metallacycle that positions a specific C-H bond for cleavage and subsequent functionalization. nih.govacs.org For example, a quinoline-based ligand was instrumental in the arylation of benzylic methylene (B1212753) C(sp³)–H bonds. nih.gov

| Catalyst | Oxidant | Solvent (Alcohol) | Product | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | PhI(OAc)₂ | Methanol | 8-(methoxymethyl)quinoline | High |

| [Pd(Me₂dazdt)₂][I₃]₂ | PhI(OAc)₂ | Methanol | 8-(methoxymethyl)quinoline | Comparable to Pd(OAc)₂ |

| [Pd(Me₂dazdt)₂][I₃]₂ | PhI(OAc)₂ | Ethanol (B145695) | 8-(ethoxymethyl)quinoline | High |

Photoredox Catalysis and Photo-induced Reactions

Complexes of 8-mercaptoquinoline (B1208045) have demonstrated significant utility as photocatalysts and photosensitizers, a role that is directly applicable to the 6-ethoxy derivative. Upon irradiation with visible light, these complexes can initiate or participate in single-electron transfer (SET) processes to generate reactive intermediates.

Research has shown that platinum(II) complexes bearing 8-mercaptoquinoline ligands are highly efficient and robust photocatalysts for a variety of organic transformations. acs.orgnih.gov These complexes can catalyze reactions such as the cross-dehydrogenative coupling of N-aryltetrahydroisoquinolines with nitromethane (B149229) and the oxidation of arylboronic acids. acs.orgnih.gov Mechanistic studies, including quenching experiments, indicate that these transformations proceed via an oxidative quenching mechanism, where the excited state of the Pt(II) complex is quenched by an electron donor (the substrate). acs.orgnih.gov

| Substrate 1 | Substrate 2 | Catalyst | Irradiation | Yield |

|---|---|---|---|---|

| N-Phenyl-THIQ | Nitromethane | Pt(II)-8-mercaptoquinoline complex | Blue LEDs | 94% |

| N-(p-tolyl)-THIQ | Nitromethane | Pt(II)-8-mercaptoquinoline complex | Blue LEDs | 92% |

| N-(p-methoxyphenyl)-THIQ | Nitromethane | Pt(II)-8-mercaptoquinoline complex | Blue LEDs | 95% |

Beyond direct photocatalysis, these complexes can also function as potent photosensitizers. Cyclometalated platinum(II) complexes incorporating a quinoline-8-thiol ligand absorb intensely in the visible region and are highly efficient at generating singlet oxygen, with quantum yields reaching up to 90%. researchgate.net This property is valuable for applications in photodynamic therapy and photooxidation reactions. Furthermore, other metal complexes, such as those with Nickel(II), undergo photochromic transformations, where UV irradiation leads to the dissociation of ligands and the formation of radical species, a process that is reversible in the dark. nsc.ru This light-induced reactivity opens avenues for developing photoswitchable catalytic systems.

Supramolecular Chemistry Involving 6 Ethoxyquinoline 8 Thiol

Non-Covalent Interactions in Self-Assembly

Self-assembly is the spontaneous organization of individual components into ordered structures, a process driven by the sum of multiple weak, non-covalent interactions. chemrxiv.org The structure of 6-Ethoxyquinoline-8-thiol, featuring an aromatic quinoline (B57606) core, a hydrogen-bonding thiol group, and a polarizable sulfur atom, provides multiple avenues for such interactions.

Hydrogen bonds are highly directional, electrostatic interactions that play a pivotal role in creating stable, ordered supramolecular assemblies. frontiersin.orgnih.gov In the case of this compound, the primary sites for hydrogen bonding are the thiol group (-SH) acting as a hydrogen bond donor and the quinoline nitrogen atom acting as an acceptor.

While sulfur-centered hydrogen bonds (S-H···N or S-H···S) are generally weaker than their oxygen-based counterparts, they are significant in directing molecular assembly. nih.gov Computational and spectroscopic studies on thiophenol have demonstrated the existence of stable S-H···S hydrogen-bonded dimers. The self-assembly of this compound could therefore be directed by the formation of intermolecular S-H···N bonds, linking the thiol of one molecule to the quinoline nitrogen of another, creating chains or more complex networks. The presence of the electron-donating ethoxy group at the C6 position can modulate the electron density of the quinoline ring system, potentially influencing the hydrogen bond acceptor strength of the nitrogen atom.

The planar, aromatic quinoline ring system of this compound is ideally suited for π-π stacking interactions. These non-covalent forces, arising from the attraction between electron-rich and electron-poor regions of aromatic rings, are crucial for the stabilization of supramolecular architectures. frontiersin.orgrsc.orgrsc.org

Studies on various quinoline-based ligands and their metal complexes have consistently shown the prevalence of π-π stacking. rsc.org These interactions can lead to the formation of dimers or one-dimensional chains, with typical distances between the centroids of the aromatic rings ranging from 3.4 to 3.8 Å. rsc.orgresearchgate.net In many crystal structures of quinoline derivatives, these stacking interactions are the primary force driving the supramolecular self-assembly into higher-dimensional networks. rsc.org The ethoxy group on the this compound molecule could sterically influence the geometry of these stacks, potentially favoring offset or slipped-stack arrangements over a direct face-to-face orientation.

| Compound/Complex | Interaction Type | Centroid-to-Centroid Distance (Å) | Reference |

|---|---|---|---|

| C₉H₆N-SO₂-pz (Ligand) | Pyridine (B92270) ring over Phenyl ring | 3.46 | rsc.org |

| [HgI₂(C₁₂H₁₁NO₃)] | Quinoline-Quinoline | 3.563 | researchgate.net |

| Cu₂(bqmpp)₂₂ | Quinaldinyl-Quinaldinyl | Not specified, but noted as significant | uni-muenchen.de |

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur) acting as a Lewis acidic center. frontiersin.orguniv-rennes.fr This interaction arises from the region of positive electrostatic potential, known as a σ-hole, located on the chalcogen atom opposite to its covalent bonds. The sulfur atom in this compound, being a heavy chalcogen, can participate in such interactions.

In a supramolecular assembly, the sulfur atom of one molecule can act as a chalcogen bond donor, interacting with a Lewis basic site on a neighboring molecule, such as the nitrogen atom or the π-system of the quinoline ring. This highly directional interaction can work in concert with hydrogen bonding and π-π stacking to enforce a specific, well-defined three-dimensional structure. While less common than hydrogen bonding, chalcogen bonding is an important tool in crystal engineering and the design of functional materials. univ-rennes.fr

π-π Stacking Interactions

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion through non-covalent interactions. tandfonline.com The unique structural features of this compound make it an excellent candidate for designing molecular hosts or receptors for specific analytes. nih.govresearchgate.net

The 8-substituted quinoline scaffold is a classic motif in receptor design, primarily due to the bidentate chelation site provided by the quinoline nitrogen and the substituent at the 8-position. nih.govasianpubs.org In this compound, the nitrogen and sulfur atoms form a soft N,S donor set, which is particularly well-suited for binding to soft or borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

Therefore, this compound can be an effective receptor for various transition metal ions such as Cu(II), Zn(II), Pt(II), and Au(I). vulcanchem.comresearchgate.netacs.orgcore.ac.uk The formation of these metal complexes is driven by strong coordination bonds. Furthermore, the quinoline framework can be functionalized to create more complex receptors. For instance, by attaching other binding motifs, receptors based on this scaffold can be designed for the molecular recognition of other guests, such as anions or organic molecules. nih.gov The ethoxy group at the C6 position can be used to fine-tune the solubility and electronic properties of the receptor without directly interfering with the binding pocket.

The effectiveness of a molecular receptor is determined by its binding affinity (how strongly it binds the guest) and its selectivity (its preference for one guest over others). These properties are crucial for applications in sensing, separation, and medicine. For quinoline-based receptors, affinity and selectivity are highly dependent on the substituents on the quinoline ring and the nature of the donor atoms.

For this compound, the electron-donating nature of the C6-ethoxy group would be expected to increase the electron density on the quinoline ring, potentially enhancing the binding affinity for electron-deficient guests like metal ions. Selectivity is governed by a combination of factors including the size of the binding cavity, the electronic match between host and guest, and the specific geometry of the non-covalent interactions. For example, derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) have been developed as highly selective fluorescent sensors for Zn(II) ions, demonstrating that subtle changes to the quinoline structure can lead to significant changes in selectivity. researchgate.netmdpi.com While specific binding data for this compound is not available, studies on related compounds show potent and selective interactions, often quantified by association constants (Kₐ) or inhibitory concentrations (IC₅₀).

| Compound | Analyte/Target | Measured Parameter | Value | Reference |

|---|---|---|---|---|

| 5,7-dichloro-2-methyl-8-quinolinol Co(II) complex (Co7) | HeLa cancer cells | IC₅₀ | 0.80 ± 0.21 nM | acs.org |

| 8-Hydroxyquinoline (8HQ) | E. coli | MIC | 0.5 mg/disc | nih.gov |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Proteasome inhibition | - | Associated with Cu/Zn chelation | nih.gov |

| N,N-BQENDA (quinoline derivative) | Zn²⁺ | Fluorescence enhancement | 32-fold | mdpi.com |

Design of Receptors for Specific Analytes

Formation of Supramolecular Assemblies

The field of supramolecular chemistry investigates the organization of molecules into larger, ordered structures through non-covalent interactions. The molecule this compound, with its distinct functional groups—a quinoline ring system, an ethoxy group, and a thiol group—possesses the necessary attributes for participating in the formation of complex supramolecular assemblies. These assemblies are governed by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, metal coordination, and van der Waals interactions. The interplay of these forces dictates the structure and properties of the resulting assemblies, both in solution and in the solid state.

Ordered Structures in Solution

In solution, this compound can form various ordered structures, primarily through metal coordination and hydrogen bonding. The quinoline-8-thiol moiety is a well-known chelating agent, readily forming stable complexes with a wide range of metal ions. The nitrogen atom of the quinoline ring and the sulfur atom of the deprotonated thiol group act as a bidentate ligand, coordinating to a metal center.

The formation of these metal complexes can lead to the self-assembly of discrete polynuclear structures or polymeric chains in solution. The nature of the solvent, the concentration of the reactants, and the specific metal ion used are critical factors that influence the final architecture of the supramolecular assembly. For instance, the presence of a coordinating solvent can influence the geometry of the metal complex and its subsequent aggregation.

While specific studies on the solution-phase assembly of this compound are not extensively documented, the behavior of the parent compound, quinoline-8-thiol, provides significant insights. It is known to form complexes with various metal ions, which can then associate into larger structures. The ethoxy group at the 6-position of this compound is expected to influence its solubility in organic solvents and may also participate in weak hydrogen bonding or van der Waals interactions, further directing the self-assembly process.

Table 1: Potential Non-Covalent Interactions of this compound in Solution

| Interaction Type | Participating Groups | Potential Role in Assembly |

| Metal Coordination | Quinoline Nitrogen, Thiolate Sulfur | Formation of monomeric and polynuclear metal complexes. |

| Hydrogen Bonding | Thiol Hydrogen (as donor), Quinoline Nitrogen (as acceptor), Ethoxy Oxygen (as acceptor) | Direction of intermolecular association and stabilization of assemblies. |

| π-π Stacking | Quinoline Aromatic Rings | Stacking of quinoline moieties, leading to columnar or layered structures. |

| Van der Waals Forces | Ethoxy Alkyl Chain, Quinoline Backbone | General stabilization of the supramolecular structure. |

Solid-State Self-Assembly and Crystal Engineering

The principles of crystal engineering, which involve the rational design of crystalline solids, are highly applicable to this compound. In the solid state, the same non-covalent interactions that operate in solution, along with crystal packing forces, dictate the final crystal structure.

Furthermore, the synthesis and X-ray crystallographic characterization of cyclometalated platinum(II) complexes with quinoline-8-thiol demonstrate the utility of this ligand in constructing well-defined, crystalline metal-organic structures. researchgate.net These studies confirm that the quinoline-8-thiol moiety can be a reliable building block for crystal engineering. The introduction of the ethoxy group at the 6-position provides a handle for modifying the electronic properties and steric profile of the ligand, thereby allowing for the fine-tuning of the resulting crystal structures and their physical properties, such as luminescence.

The synthesis of functionalized quinoline derivatives and their subsequent use in creating metal complexes with characterized crystal structures is a common strategy in materials science. aut.ac.nz This approach allows for the systematic investigation of how different substituents on the quinoline core affect the solid-state assembly.

Table 2: Expected Influence of the 6-Ethoxy Group on Solid-State Assembly

| Property | Influence of 6-Ethoxy Group |

| Crystal Packing | Can influence the packing efficiency and lead to different polymorphic forms. |

| Intermolecular Interactions | May introduce additional weak C-H···O or C-H···π interactions, stabilizing the crystal lattice. |

| Solubility | Can affect the choice of solvent for crystallization, which in turn can influence the resulting crystal structure. |

| Electronic Properties | Can modulate the electronic properties of the quinoline ring, potentially affecting the photophysical properties of the resulting crystals. |

Materials Science Applications of 6 Ethoxyquinoline 8 Thiol

Integration into Functional Polymeric Materials

The incorporation of specific functional groups into polymer structures is a key strategy for creating materials with tailored properties. The thiol group on 6-Ethoxyquinoline-8-thiol serves as a versatile handle for integrating the molecule into various polymer backbones, imparting the unique characteristics of the quinoline (B57606) ring to the bulk material.

Polymerization Involving Thiol Moieties

The thiol group is highly reactive and participates in several efficient polymerization reactions, often referred to as 'click chemistry'. magtech.com.cn These reactions are typically high-yield, rapid, and tolerant of a wide range of other functional groups. mdpi.com The presence of the thiol group makes this compound a suitable monomer or functionalizing agent in several polymerization schemes.

One of the most prominent methods is the thiol-ene reaction , which proceeds via a radical-mediated addition of a thiol to an alkene (a compound with a C=C double bond). wikipedia.org This reaction can be initiated by UV light or heat and follows a step-growth mechanism, allowing for the formation of homogeneous polymer networks. wikipedia.orgdiva-portal.org By reacting this compound with polymers or monomers containing alkene groups, the quinoline moiety can be covalently grafted onto a polymer chain or incorporated as a cross-linking agent. osti.gov Similarly, the thiol-yne reaction , involving the addition of thiols to alkynes (C≡C triple bonds), provides another pathway to create highly functionalized or hyperbranched polymers. d-nb.info

These methods offer a robust route to synthesize functional polymers where the quinoline unit can introduce properties such as fluorescence, metal-chelating capabilities, or altered thermal and mechanical stability. jsta.clgoogle.com

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactant Partner | Mechanism | Potential Outcome |

|---|---|---|---|

| Thiol-Ene | Alkene-functionalized monomer/polymer | Radical or Nucleophilic Addition | Grafting or cross-linking of quinoline units into the polymer matrix. magtech.com.cnmagtech.com.cn |

| Thiol-Yne | Alkyne-functionalized monomer/polymer | Radical Addition | Creation of hyperbranched or linear polymers with pendant quinoline groups. d-nb.info |

| Thiol-Epoxy | Epoxy-functionalized monomer/polymer | Ring-opening Addition | Formation of poly(β-hydroxy thioether)s incorporating the quinoline structure. |

| Oxidative Polymerization | Oxidizing Agent | Disulfide Bond Formation | Creation of disulfide-linked polymers, which can be reversible under reducing conditions. jsta.cl |

Incorporation into Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. tandfonline.comlibretexts.org The structure of this compound makes it an excellent candidate for a ligand in such polymers. It possesses two potential coordination sites: the soft sulfur atom of the thiol group and the nitrogen atom of the quinoline ring.

The thiol group, particularly in its deprotonated thiolate form (S-), has a strong affinity for various metal ions, especially soft metals like silver (Ag(I)), copper (I), cadmium(II), and mercury(II). xmu.edu.cnrsc.orgresearchgate.net The sulfur atom can act as a bridging ligand, linking multiple metal centers to form extended polymer chains or networks. xmu.edu.cnmdpi.com For instance, Ag(I)-thiolate coordination polymers often form one-dimensional zigzag or larger ring structures. xmu.edu.cn

The nitrogen atom of the quinoline ring can also coordinate with metal centers, allowing this compound to act as a chelating or bridging multifunctional ligand. tandfonline.comrsc.org This dual-coordination capability can lead to the formation of more complex and robust polymer architectures. The resulting coordination polymers could exhibit interesting electronic, optical, or catalytic properties derived from both the metal centers and the integrated quinoline moieties.

Design of Advanced Optical Materials

Optical materials are designed to interact with light in specific ways, finding use in sensors, lighting, and data storage. aurorascientific.com The inherent fluorescent properties of the quinoline scaffold make this compound a valuable building block for advanced optical materials.

Fluorescent Probes and Indicators